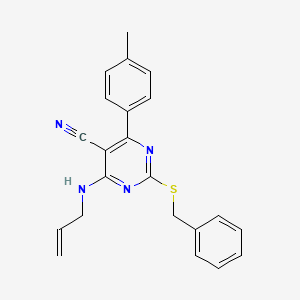

4-(Allylamino)-2-(benzylsulfanyl)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Allylamino)-2-(benzylsulfanyl)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C22H20N4S and its molecular weight is 372.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(Allylamino)-2-(benzylsulfanyl)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- IUPAC Name : this compound

- Molecular Formula : C22H20N4S

- Molecular Weight : 372.49 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

- Formation of the pyrimidine ring.

- Introduction of the allylamino and benzylsulfanyl groups.

- Final nitrile formation through appropriate coupling reactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity, particularly against tyrosine kinase inhibitor-resistant malignancies. It acts as a potent inhibitor of various kinases involved in cancer progression, making it a candidate for further development in cancer therapy .

The compound's mechanism involves:

- Inhibition of tyrosine kinases, which are critical in signaling pathways that regulate cell proliferation and survival.

- Induction of apoptosis in cancer cells by modulating key apoptotic pathways.

Case Studies

- Tyrosine Kinase Inhibition : A study demonstrated that this compound effectively inhibited the growth of cancer cells resistant to traditional tyrosine kinase inhibitors. It was shown to downregulate signaling pathways associated with tumor growth and metastasis .

- Neuroleptic Activity : Related compounds have been assessed for neuroleptic activity, suggesting potential applications in treating psychotic disorders. The structure-activity relationship indicates that modifications to the benzyl and allyl groups can enhance efficacy .

Safety and Toxicity

While promising, safety assessments are crucial. Preliminary data suggest that this compound may have toxic effects on aquatic life and could potentially affect fertility . Further toxicological studies are necessary to establish a comprehensive safety profile.

Comparative Analysis

| Property | This compound | Other Similar Compounds |

|---|---|---|

| Molecular Weight | 372.49 g/mol | Varies |

| Anticancer Activity | Significant against resistant cancers | Varies |

| Neuroleptic Activity | Potential based on structural analogs | Varies |

| Toxicity | Suspected harmful effects on aquatic life | Varies |

Análisis De Reacciones Químicas

Reactivity of the Allylamino Group

The allylamino (-NH-CH₂-CH₂-CH₂) group exhibits nucleophilic and oxidation-prone behavior:

-

Oxidation : The allylic position may undergo epoxidation or hydroxylation under catalytic conditions. For example, TEMPO-mediated oxidative dehydrogenation (as seen in pyrimidine annulations ) could lead to conjugated imine intermediates.

-

Nucleophilic Addition : The amino group may participate in condensation reactions with carbonyl compounds, forming Schiff bases. This aligns with methods using amidines in pyrimidine syntheses .

Transformations of the Benzylsulfanyl Group

The benzylsulfanyl (-S-CH₂-C₆H₅) group is susceptible to oxidation and nucleophilic substitution:

-

Oxidation to Sulfone : Treatment with H₂O₂ or Oxone® in acetic acid could yield a sulfone derivative, enhancing electrophilicity at C2 of the pyrimidine ring.

-

Desulfurization : Raney Ni under H₂ may cleave the C–S bond, replacing sulfur with hydrogen .

Nitrile Group Reactivity

The nitrile (-CN) at C5 can undergo hydrolysis, reduction, or cycloaddition:

-

Hydrolysis to Carboxylic Acid : Acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O₂) conditions may convert the nitrile to a carboxyl group, as seen in pyrimidinecarbonitrile analogs .

-

Reduction to Amine : LiAlH₄ or catalytic hydrogenation (Pd/C, H₂) could yield a primary amine, enhancing hydrogen-bonding potential .

| Reaction Type | Conditions | Expected Product | Analogous Reference |

|---|---|---|---|

| Hydrolysis | H₂SO₄, Δ | 5-Carboxylic acid | (Nitrile hydrolysis) |

| Reduction | LiAlH₄, THF | 5-Aminopyrimidine | (Amine synthesis) |

Pyrimidine Ring Modifications

The electron-deficient pyrimidine ring may undergo electrophilic substitution or cross-coupling:

-

C5 Functionalization : Suzuki-Miyaura coupling at C5 (if nitrile is replaced by halide) could introduce aryl groups, similar to methods in Result .

-

Nucleophilic Aromatic Substitution : Strong nucleophiles (e.g., Grignard reagents) may displace the benzylsulfanyl group under metal catalysis .

Propiedades

IUPAC Name |

2-benzylsulfanyl-4-(4-methylphenyl)-6-(prop-2-enylamino)pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4S/c1-3-13-24-21-19(14-23)20(18-11-9-16(2)10-12-18)25-22(26-21)27-15-17-7-5-4-6-8-17/h3-12H,1,13,15H2,2H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZHOYUVKIRERG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SCC3=CC=CC=C3)NCC=C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.